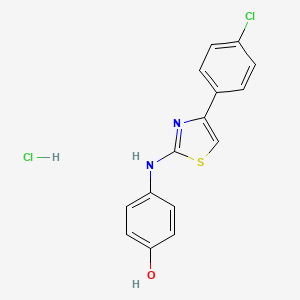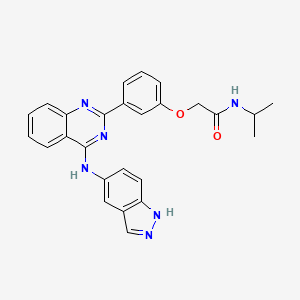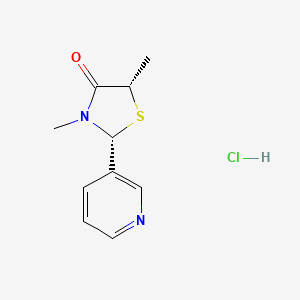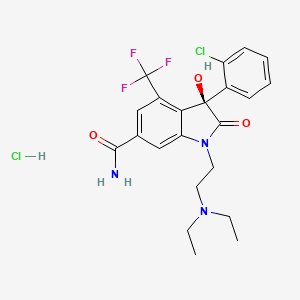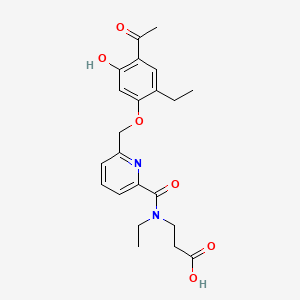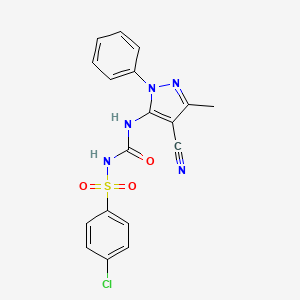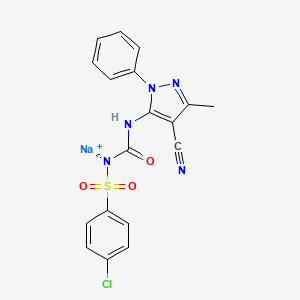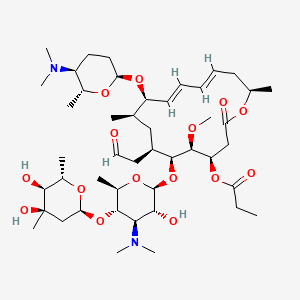
Spiramycin III
Descripción general
Descripción
Spiramycin III is a macrolide antimicrobial agent used in the treatment of various bacterial infections . It is a 16-membered ring macrolide discovered as a product of Streptomyces ambofaciens .
Synthesis Analysis
The synthesis of Spiramycin III involves complex chemical reactions. A study revealed that solvent molecules can intrude into Spiramycin’s chemical structure during LC-MS/MS analysis . Water, ethanol, and methanol as protic solvents can add to the formyl group of Spiramycin molecules during standard solutions preparation .Molecular Structure Analysis
Spiramycin III has a molecular formula of C46H78N2O15 . Its average mass is 899.116 Da and its mono-isotopic mass is 898.540222 Da . The molecule has 19 of 19 defined stereocentres .Chemical Reactions Analysis
Spiramycin III undergoes various chemical reactions. For instance, protic solvents like water, ethanol, and methanol can add to the formyl group of Spiramycin molecules during standard solutions preparation . Over time, the peak area of Spiramycin decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound Spiramycin is observed .Physical And Chemical Properties Analysis
Spiramycin III has a density of 1.2±0.1 g/cm3 . Its boiling point is 923.6±65.0 °C at 760 mmHg . The molecule has 17 H bond acceptors and 3 H bond donors .Aplicaciones Científicas De Investigación
Antibiotic Properties
Spiramycin III is part of the Spiramycin group, which are antibiotics belonging to the class of macrolides . These antibiotics are produced by Streptomyces ambofaciens and are widely used in the treatment of various infections .
Treatment of Soft Tissue Infections
Spiramycin III has been used in the treatment of various infections of soft tissues, such as those affecting the digestive , respiratory , urinary, and reproductive systems .
Treatment of Toxoplasmosis and Cryptosporidiosis
Spiramycin III is also used in the treatment of toxoplasmosis and cryptosporidiosis . These are parasitic diseases that can cause serious health problems, especially in people with weakened immune systems.
Improved Bioavailability
Due to its low bioavailability and slow dissolution rate, Spiramycin III has been micronized to improve these properties . The micronization process involves reducing the particle size of the drug, which can enhance its dissolution rate and thus its bioavailability .
Periodontitis Treatment
In a clinical trial, Spiramycin III was used as part of the treatment for stage III grade C periodontitis . The study found that the use of Spiramycin III, in combination with other treatments, improved clinical and microbiological parameters in patients with this condition .
Mecanismo De Acción
Spiramycin III, also known as [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate, is a macrolide antibiotic with a broad spectrum of antimicrobial activity .
Target of Action
The primary target of Spiramycin III is the 50S ribosomal protein L3 of bacteria . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis .
Mode of Action
Spiramycin III inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .
Biochemical Pathways
Spiramycin III affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it inhibits the translocation process, thereby disrupting protein synthesis . This disruption can lead to the cessation of bacterial growth or even bacterial death .
Pharmacokinetics
The absolute bioavailability of oral spiramycin is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L .
Result of Action
The result of Spiramycin III’s action is the inhibition of protein synthesis in the bacterial cell during translocation . This leads to the bacteriostatic or bactericidal effect, depending on the concentration of the drug and the susceptibility of the bacteria .
Action Environment
The efficacy and stability of Spiramycin III can be influenced by various environmental factors. For instance, the prevalence of resistance to spiramycin can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area . Moreover, the drug is mainly used against Gram-positive bacteria since they are unable to enter the porins of Gram-negative bacteria .
Safety and Hazards
Propiedades
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37-,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZLKTCKAYXVBX-HHTHJJQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@@H]4CC[C@@H]([C@H](O4)C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023596 | |
| Record name | Spiramycin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiramycin III | |
CAS RN |
24916-52-7 | |
| Record name | Spiramycin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)
![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)
![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)
